2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide
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Overview
Description
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazinone core linked to an indole moiety through an acetamide bridge, with additional methoxy groups enhancing its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl group. The final steps involve the formation of the acetamide bridge and the attachment of the indole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include quinones, dihydropyridazinones, and various substituted derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-3-yl)acetamide
- 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide
Uniqueness
What sets 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide apart is its specific substitution pattern, which confers unique chemical reactivity and biological activity
Properties
Molecular Formula |
C22H20N4O4 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C22H20N4O4/c1-29-19-8-6-14(12-20(19)30-2)16-7-9-22(28)26(25-16)13-21(27)24-18-5-3-4-17-15(18)10-11-23-17/h3-12,23H,13H2,1-2H3,(H,24,27) |
InChI Key |
RSEPXVDISOPBEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=C3C=CN4)OC |
Origin of Product |
United States |
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